molecular formula C14H12N2O B1371684 8-(Benzyloxy)imidazo[1,5-a]pyridine CAS No. 910094-98-3

8-(Benzyloxy)imidazo[1,5-a]pyridine

Cat. No.: B1371684
CAS No.: 910094-98-3
M. Wt: 224.26 g/mol
InChI Key: FZKNDLYOEWCOSX-UHFFFAOYSA-N
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Description

8-(Benzyloxy)imidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a benzyloxy substituent at the 8-position.

Scientific Research Applications

8-(Benzyloxy)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Future Directions

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . Future research may focus on developing new synthetic methodologies and exploring its potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminomethylpyridines with benzaldehydes under oxidative conditions. This process often employs catalysts such as iodine or transition metals to facilitate the formation of the imidazo[1,5-a]pyridine core .

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-(Benzyloxy)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced imidazo[1,5-a]pyridine analogs .

Comparison with Similar Compounds

Uniqueness: 8-(Benzyloxy)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-phenylmethoxyimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)10-17-14-7-4-8-16-11-15-9-13(14)16/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKNDLYOEWCOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670448
Record name 8-(Benzyloxy)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910094-98-3
Record name 8-(Benzyloxy)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is prepared according to the same procedure as in preparation II (stage C) from 2.8 g (13.25 mmol) of 1-[3-(benzyloxy)pyridin-2-yl]methanamine [described in Inorg. Chem., (2003), 42(14), 4401] by formylation with formic acid and then cyclization by reaction with phosphoryl chloride. 1.74 g of a brown oil are obtained.
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